

Spectroscopic Properties of Reactive Red 180: A Technical Guide

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Compound of Interest

Compound Name: *Reactive red 180*

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This technical guide provides an in-depth analysis of the spectroscopic properties of **Reactive Red 180** (C.I. 181055), a widely used synthetic azo dye. An understanding of its interaction with electromagnetic radiation is crucial for its quantification, monitoring in degradation studies, and assessing its interactions with biological macromolecules. This document outlines its absorption characteristics, the influence of environmental factors, and standard experimental protocols for its analysis.

UV-Visible Absorption Spectroscopy

Reactive Red 180, like other azo dyes, possesses a chromophoric azo group (-N=N-) connected to aromatic structures, which is responsible for its color. Its electronic absorption spectrum is characterized by distinct bands in the ultraviolet (UV) and visible (Vis) regions. These bands arise from $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within the conjugated system of the molecule. The intense color of the dye is primarily due to the $\pi \rightarrow \pi^*$ transition in the visible range.

Absorption Maxima (λ_{max})

The principal absorption peak of **Reactive Red 180** in the visible spectrum is consistently reported in the range of 515-540 nm. The precise wavelength of maximum absorbance (λ_{\max}) can be influenced by solvent, pH, and interactions with other molecules. A prominent study identifies the absorption peak at 540 nm in an untreated aqueous solution[1]. The monitoring of this peak is fundamental for color removal and degradation studies, where a decrease in its intensity indicates the breakdown of the dye's chromophore[1].

Parameter	Value	Medium	Reference
λ_{\max}	540 nm	Aqueous Solution	[1]
λ_{\max} (General Reactive Red)	515 nm	Aqueous Solution	[2]

Table 1: Summary of UV-Visible Absorption Maxima for **Reactive Red 180**.

Effect of pH

The spectroscopic properties of **Reactive Red 180** are significantly dependent on the pH of the medium. Changes in pH can alter the protonation state of the dye's functional groups, such as hydroxyl and amino groups, which in turn affects the electronic distribution within the conjugated system and modifies the absorption spectrum[3].

Studies on the decolorization and degradation of **Reactive Red 180** have identified optimal pH ranges for these processes, which correlate with the dye's stability and reactivity. While optimal decolorization by certain bacterial strains occurs at a near-neutral pH of 6-7, other chemical degradation processes may be favored under acidic or alkaline conditions[1]. For instance, an optimal pH of 7 was noted for complete decolorization using an H₂O₂/Solar light advanced oxidation process[4]. Conversely, another source suggests an optimum pH range of 4.0-5.5 for the dye depending on the environmental context[5]. Acidic conditions (low pH) can enhance the adsorption of anionic dyes, while alkaline environments can alter the ionic form of the molecule, both of which impact its spectroscopic signature[2][6].

Effect of Solvent (Solvatochromism)

Solvatochromism is the phenomenon where the color of a solute, and thus its absorption or emission spectrum, changes with the polarity of the solvent[7]. This effect is caused by

differential solvation of the ground and excited electronic states of the dye molecule. Polar solvents can stabilize the charge-separated excited state, leading to a shift in the absorption maximum. While specific studies detailing the solvatochromic behavior of **Reactive Red 180** across a wide range of solvents are not readily available, azo dyes as a class are known to exhibit this property[8]. A shift in λ_{max} to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths can be expected when changing the solvent environment[7].

Fluorescence Spectroscopy

Information regarding the intrinsic fluorescence properties of **Reactive Red 180** is limited in publicly available literature. While it is listed as a "fluorescent dye" by some suppliers, this may refer to its use in specific applications, such as a probe in interaction studies, rather than strong intrinsic emission[9]. Many azo dyes are known to be weakly fluorescent or non-fluorescent. This is often due to efficient non-radiative decay pathways, such as internal conversion and intersystem crossing, which compete with fluorescence emission, allowing the excited state to return to the ground state without emitting a photon.

Quantitative Analysis

UV-Visible spectroscopy is the primary method for the quantitative determination of **Reactive Red 180** in solution. The analysis is based on the Beer-Lambert Law, which establishes a linear relationship between absorbance, concentration, molar absorptivity, and path length[10][11][12].

Beer-Lambert Law: $A = \epsilon cl$

Where:

- A is the absorbance (unitless) at λ_{max} .
- ϵ (epsilon) is the molar absorptivity coefficient (in $\text{L mol}^{-1} \text{cm}^{-1}$), a constant specific to the substance at a given wavelength[12].
- c is the molar concentration of the dye (in mol L^{-1}).
- l is the path length of the cuvette (typically 1 cm).

To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λ_{max} [10][13]. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the linear plot of absorbance versus concentration.

Note: No specific molar absorptivity (ϵ) values for **Reactive Red 180** were found in the reviewed literature.

Detailed Methodologies

Protocol for UV-Visible Absorbance Spectroscopy

This protocol outlines the standard procedure for obtaining the UV-Visible absorption spectrum of **Reactive Red 180** and performing quantitative analysis.

1. Materials and Equipment:

- **Reactive Red 180** dye powder
- Solvent (e.g., deionized water, methanol, or a specified buffer)
- Volumetric flasks and pipettes for preparing solutions
- Dual-beam UV-Vis spectrophotometer
- Quartz or glass cuvettes (typically 1 cm path length)

2. Preparation of Stock and Standard Solutions:

- **Stock Solution:** Accurately weigh a precise amount of **Reactive Red 180** powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 100 mg/L or 1 mM).
- **Standard Solutions:** Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with decreasing concentrations[13].

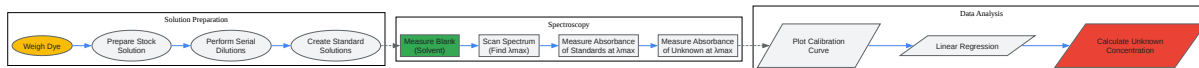
3. Instrument Setup and Measurement:

- Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization.
- Set the desired wavelength range for the scan (e.g., 200-800 nm to capture both UV and visible regions)[14].
- Blanking/Zeroing: Fill a clean cuvette with the pure solvent used to prepare the dye solutions. Place it in the spectrophotometer and perform a baseline correction or "zero" measurement. This subtracts the absorbance of the solvent and the cuvette from subsequent measurements[15][16].
- Spectrum Acquisition: Rinse the sample cuvette with a small amount of the lowest concentration standard, then fill it and place it in the sample holder. Record the absorbance spectrum. Identify the wavelength of maximum absorbance (λ_{max}).
- Quantitative Measurement: Set the spectrophotometer to measure the absorbance at the predetermined λ_{max} . Measure the absorbance of each standard solution, starting from the lowest concentration.
- Sample Analysis: Measure the absorbance of the unknown sample solution at the same λ_{max} .

4. Data Analysis:

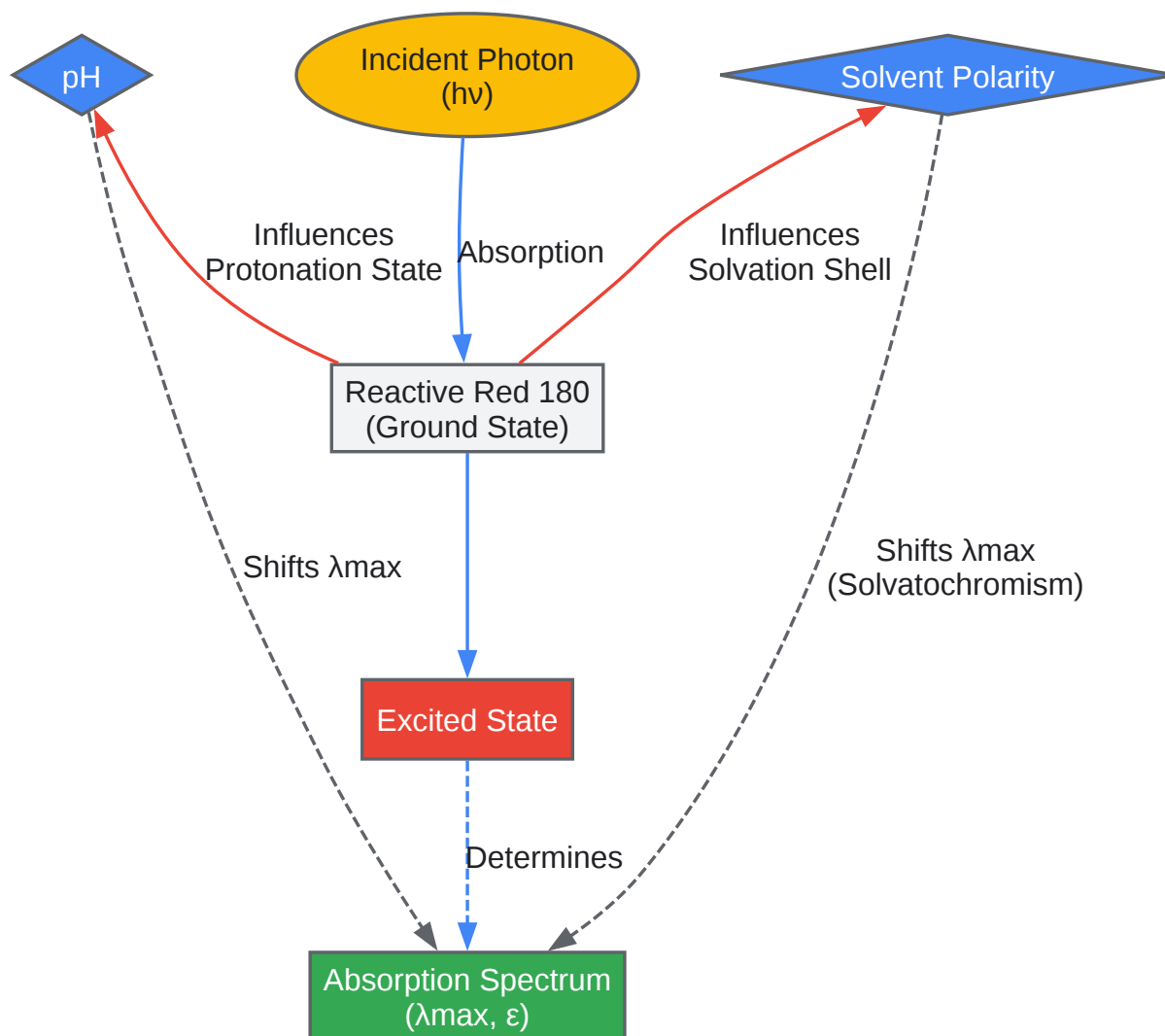
- Plot the absorbance of the standards at λ_{max} (y-axis) against their corresponding concentrations (x-axis).
- Perform a linear regression to obtain the equation of the line ($y = mx + b$) and the coefficient of determination (R^2). A value of $R^2 > 0.99$ indicates a good linear fit.
- Use the equation of the line to calculate the concentration of the unknown sample from its measured absorbance.

Visualizations



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Diagram 1: Experimental workflow for quantitative analysis of **Reactive Red 180**.



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Diagram 2: Factors influencing the absorption spectrum of **Reactive Red 180**.

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